molecular formula C18H16N2OS B11355957 3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

Cat. No.: B11355957
M. Wt: 308.4 g/mol
InChI Key: LCWCILPCPDCLIA-UHFFFAOYSA-N
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Description

3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide group. One common method involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may inhibit enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is unique due to the combination of the thiazole ring and the benzamide group, which enhances its biological activity and specificity. The presence of the 3-methyl group further modifies its chemical properties and reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

InChI

InChI=1S/C18H16N2OS/c1-13-6-5-9-15(10-13)17(21)19-11-16-12-22-18(20-16)14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,19,21)

InChI Key

LCWCILPCPDCLIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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